molecular formula C16H14N2O4 B11971900 Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester CAS No. 108529-41-5

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester

Cat. No.: B11971900
CAS No.: 108529-41-5
M. Wt: 298.29 g/mol
InChI Key: KORWUMFBBFSQIV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester is a Schiff base derivative characterized by an ethyl benzoate core substituted at the para position with an (E)-configured imine group linked to a 4-nitrophenyl moiety. Its molecular formula is C₁₇H₁₈N₂O₂ (MW: 282.343 g/mol) with a LogP of 3.87, indicating moderate hydrophobicity . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing its electronic properties, stability, and applications in intermediates or UV-absorbing materials .

Properties

CAS No.

108529-41-5

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

ethyl 4-[(4-nitrophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H14N2O4/c1-2-22-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(10-4-12)18(20)21/h3-11H,2H2,1H3

InChI Key

KORWUMFBBFSQIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Condensation

The core synthesis involves the condensation of ethyl 4-aminobenzoate (4-aminophenyl benzoate ester) with 4-nitrobenzaldehyde to form the imine linkage. This reaction is acid-catalyzed, typically using glacial acetic acid or other protic acids.

Table 1: Condensation Reaction Parameters

ReactantSolventCatalystTemperatureTimeYield (%)Reference
Ethyl 4-aminobenzoate + 4-nitrobenzaldehydeEthanolGlacial acetic acidReflux3–24 h70–97
Ethyl 4-aminobenzoate + 4-nitrobenzaldehydeEthanolHClRT4 h95.5

Mechanism :

  • Nucleophilic Attack : The primary amine group of ethyl 4-aminobenzoate attacks the carbonyl carbon of 4-nitrobenzaldehyde.

  • Proton Transfer : Acid catalyst facilitates deprotonation, forming an imine intermediate.

  • Dehydration : Water elimination yields the Schiff base.

Stereochemical Control :

  • The E-configuration is favored under thermodynamic control (reflux) due to reduced steric hindrance between the nitrophenyl and ethyl ester groups.

  • Microwave-assisted synthesis may accelerate reaction kinetics but risks Z-isomer formation.

Esterification of Nitrobenzoic Acid Precursors

An alternative route involves esterifying 4-nitrobenzoic acid with ethanol under acidic conditions. This method bypasses the Schiff base formation but requires subsequent functionalization to introduce the imine group.

Table 2: Esterification Conditions

ReactantSolventCatalystTemperatureTimeYield (%)Reference
4-Nitrobenzoic acidTolueneHexafluoropropanesulfonic acid95°C4–5 h94.4
4-Nitrobenzoic acidCyclohexaneHexafluoropropanesulfonic acid80°C4–5 h94.5

Procedure :

  • Catalyst Activation : Hexafluoropropanesulfonic acid (2–3 mol%) initiates protonation of the carboxylic acid.

  • Nucleophilic Substitution : Ethanol attacks the activated carbonyl, forming the ethyl ester.

  • Purification : Distillation or recrystallization isolates the product.

Hybrid Approaches

Combining esterification and condensation steps enables modular synthesis:

  • Esterify 4-nitrobenzoic acid to ethyl 4-nitrobenzoate.

  • Reduce nitro group to amine (e.g., using Zn/HCl or catalytic hydrogenation).

  • Condense with 4-nitrobenzaldehyde to form the Schiff base.

Table 3: Hybrid Synthesis Workflow

StepReagent/ConditionsYield (%)Reference
4-Nitrobenzoic acid → Ethyl 4-nitrobenzoateEthanol, hexafluoropropanesulfonic acid, 95°C94–95
Nitro → AmineZn/HCl or H₂/Pd-C85–90
Amine + 4-nitrobenzaldehyde → Schiff baseEthanol, glacial acetic acid, reflux70–80

Advantages :

  • High-purity intermediates.

  • Flexibility for functional group interconversion.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals (cm⁻¹ or nm)AssignmentReference
IR 1618–1685 (C=N), 1699 (C=O ester)Imine, ester carbonyl
UV-Vis 325–350 nmπ→π* transition of azomethine
¹H NMR δ 8.2–8.5 (nitrophenyl), δ 4.3 (OCH₂CH₃)Aromatic, ethyl ester protons

Chromatographic Purity

  • HPLC : >99% purity achievable via silica gel column chromatography.

  • Melting Point : 182–185°C (Schiff base derivative).

Challenges and Optimization Strategies

Stereochemical Purity

  • Z-Isomer Contamination : Observed in non-equilibrium conditions. Mitigated via prolonged reflux or using bulky catalysts.

  • Catalyst Screening : Hexafluoropropanesulfonic acid outperforms HCl in esterification due to lower water content.

Scalability

  • Solvent Selection : Toluene or cyclohexane preferred for esterification to avoid ethanol boil-off.

  • Byproduct Management : Distillation removes excess ethanol/water during esterification .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino-substituted benzoic acid derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the ester group can be hydrolyzed to release benzoic acid, which has known antimicrobial properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a class of ethyl 4-(arylideneamino)benzoates, where the aryl group on the imine varies. Key analogs include:

Compound Name Substituent on Methyleneamino Group Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Target Compound 4-Nitrophenyl C₁₇H₁₈N₂O₂ 282.343 3.87 Intermediate, UV absorber
Ethyl 4-[(E)-benzylideneamino]benzoate Phenyl (benzylidene) C₁₆H₁₅NO₂ 253.29 N/A Intermediate
Ethyl 4-(((methylphenylamino)methylene)amino)benzoate Methylphenylamino C₁₇H₁₈N₂O₂ 282.343 N/A Pharmaceutical intermediate
Benzoic acid, 4-[[(4-chlorophenyl)methylene]amino]-, ethyl ester 4-Chlorophenyl C₁₅H₁₃ClN₂O₂ 294.73 N/A Research chemical

Key Observations :

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) increase polarity and reduce LogP compared to electron-donating groups (EDGs) like methyl (-CH₃) .
  • Steric effects: Bulky substituents (e.g., butylphenylamino in ) enhance lipophilicity but may hinder reactivity .

Physicochemical Properties

  • LogP: The target compound’s LogP (3.87) reflects moderate hydrophobicity, suitable for organic-phase reactions. Analogs with EDGs (e.g., methylphenylamino) likely exhibit higher LogP due to reduced polarity .
  • Solubility : Nitro-substituted derivatives are less soluble in polar solvents compared to chlorophenyl or benzylidene analogs, which retain partial polarity from Cl or phenyl groups .

Stability and Reactivity

  • Hydrolytic Stability : The nitro group stabilizes the imine bond via resonance, reducing hydrolysis rates compared to EDG-substituted analogs .

Analytical Methods

  • HPLC Analysis: The target compound is analyzed using a Newcrom R1 column with acetonitrile/water/phosphoric acid (). Its nitro group shortens retention time compared to more hydrophobic analogs (e.g., methylphenylamino) in reverse-phase systems .
  • Mass Spectrometry: Fragmentation patterns differ based on substituents; nitro groups produce characteristic NO₂-related peaks .

Biological Activity

Benzoic acid, 4-[(E)-[(4-nitrophenyl)methylene]amino]-, ethyl ester (CAS Number: 108529-41-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antioxidant activity, and other relevant pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C16H14N2O4
  • Molecular Weight : 298.2934 g/mol
  • SMILES Notation : CCOC(=O)c1ccc(cc1)/N=C/c1ccc(cc1)N+[O-]

Cytotoxicity

Research has indicated that derivatives of benzoic acid with nitrophenyl groups exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to benzoic acid derivatives demonstrated IC50 values ranging from 2.43 to 14.65 µM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . Such findings suggest that the presence of the nitrophenyl moiety enhances the cytotoxic potential of these compounds.

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives have been evaluated through various assays. One study highlighted that compounds containing similar structures showed effective radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The IC50 for hydroxyl radical scavenging was reported to be between 0.09 and 0.12 mg/mL, indicating strong antioxidant capabilities .

The mechanisms underlying the biological activities of benzoic acid derivatives often involve:

  • Inhibition of Topoisomerase : Some nitro-substituted benzoic acids have been shown to inhibit topoisomerase activity, leading to DNA damage in cancer cells.
  • Induction of Apoptosis : Compounds have been observed to induce apoptosis in cancer cells by activating caspases and causing morphological changes indicative of programmed cell death .
  • Cell Cycle Arrest : Certain derivatives have been found to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies

StudyCompound TestedCell LineIC50 (µM)Observations
Benzoic Acid DerivativeMDA-MB-2312.43–7.84Significant growth inhibition
Benzoic Acid DerivativeHepG24.98–14.65Moderate cytotoxicity observed
Hydroxyl Radical ScavengerN/A0.09–0.12Strong antioxidant activity

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound, and how do its functional groups influence spectral interpretation?

The compound’s structure includes an ethyl ester, an (E)-configured imine group, and a nitro-substituted aromatic ring. Key methods include:

  • NMR : The ethyl ester’s OCH2CH3 group appears as a triplet (δ ~1.3 ppm for CH3) and quartet (δ ~4.3 ppm for OCH2). The imine proton (CH=N) shows a singlet near δ 8.5–9.0 ppm, while aromatic protons in the 4-nitrophenyl moiety split into distinct patterns due to nitro-group deshielding .
  • FT-IR : Stretching vibrations for C=O (ester, ~1720 cm⁻¹), C=N (imine, ~1620 cm⁻¹), and NO2 (asymmetric stretch ~1520 cm⁻¹) are critical for confirming functional groups .
  • UV-Vis : The conjugated π-system (imine and nitro groups) contributes to strong absorption in the 300–400 nm range, useful for tracking photostability .

Q. How can researchers verify the (E)-configuration of the imine group during synthesis?

The (E)-configuration is stabilized by steric and electronic factors. Methods include:

  • NOESY NMR : Lack of nuclear Overhauser effect between the imine proton and the aromatic protons of the 4-nitrophenyl group confirms trans geometry .
  • X-ray crystallography : Definitive proof via crystal structure analysis, though this requires high-purity crystalline samples .

Q. What solvent systems are optimal for studying this compound’s UV absorption properties?

Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility and minimize aggregation. For quantitative analysis:

  • Prepare solutions in anhydrous ethanol (λmax ~350 nm) to avoid solvent interference .
  • Use concentrations ≤10⁻⁵ M to adhere to Beer-Lambert law linearity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing nitro-group reduction side reactions?

The nitro group is prone to unintended reduction during imine formation. Optimization strategies include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl2) to stabilize the imine intermediate without reducing NO2 .
  • Temperature control : Maintain reactions at 60–70°C; higher temperatures promote decomposition .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) removes byproducts .

Q. What computational approaches are suitable for predicting this compound’s reactivity in nucleophilic environments?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model charge distribution. The nitro group’s electron-withdrawing effect increases imine electrophilicity, making it susceptible to hydrolysis .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict degradation pathways .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved?

Discrepancies may arise from assay conditions or impurity profiles. Methodological steps:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .
  • Dose-response studies : Test concentrations from 1–100 μM in microbial assays (e.g., broth microdilution for MIC determination) .
  • Control for photodegradation : Shield assays from light, as UV exposure may deactivate the compound .

Q. What strategies enhance the compound’s stability in polymer matrices for UV-shielding applications?

  • Encapsulation : Embed in poly(methyl methacrylate) (PMMA) via in-situ polymerization to reduce photodegradation .
  • Additive screening : Combine with hindered amine light stabilizers (HALS) to quench free radicals generated under UV .

Q. How can researchers distinguish between π-π stacking and hydrogen bonding in crystalline aggregates?

  • SCXRD analysis : Measure intermolecular distances; π-π interactions occur at 3.3–3.8 Å, while N–H⋯O hydrogen bonds are shorter (2.5–3.0 Å) .
  • Thermogravimetric analysis (TGA) : Hydrogen-bonded networks typically degrade at lower temperatures than π-stacked systems .

Methodological Notes

  • Synthesis : Prioritize Schlenk techniques to exclude moisture during imine formation .
  • Data validation : Cross-reference spectral data with PubChem (DTXSID5069207) and EPA DSSTox entries .
  • Biological assays : Include positive controls (e.g., ampicillin for antimicrobial tests) to contextualize activity .

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